

A Comparative Guide to CCR2 Inhibitors: MK-0812 vs. CCX872

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Compound of Interest

Compound Name: MK-0812

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent C-C chemokine receptor type 2 (CCR2) inhibitors: **MK-0812** and CCX872. By summarizing key experimental data, outlining methodologies, and visualizing relevant pathways, this document aims to assist researchers in making informed decisions for their drug development and research endeavors.

Introduction to CCR2 Inhibition

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key players in the inflammatory cascade. This signaling axis governs the recruitment of monocytes and macrophages to sites of inflammation and has been implicated in a variety of pathological conditions, including chronic inflammatory diseases, cancer, and diabetic complications. Consequently, the development of small-molecule CCR2 antagonists that can block this interaction is a significant area of therapeutic research. This guide focuses on a comparative analysis of two such antagonists, **MK-0812** and CCX872.

Quantitative Performance Analysis

The following tables summarize the available quantitative data for **MK-0812** and CCX872. It is important to note that a direct head-to-head comparison of these compounds in the same preclinical models or clinical trials is limited in the publicly available literature. Therefore, the data presented here are compiled from various studies and should be interpreted within the context of their specific experimental conditions.

In Vitro Potency

Compound	Assay Type	Target/Cell Line	IC50 Value	Reference(s)
MK-0812	MCP-1 Mediated Response	-	3.2 nM	[1]
125I-MCP-1 Binding	Isolated Monocytes	4.5 nM	[1]	
Chemotaxis	WeHi-274.1 cells	5 nM		
Whole Blood Assay	Rhesus Blood	8 nM	[1]	
Calcium Influx	Human Monocytic Leukemia Cells	Most potent of 10 tested antagonists	[2][3]	
CCX872	Murine CCL2 Binding	WEHI cells	270 nM	[4]

Preclinical In Vivo Efficacy

Compound	Animal Model	Key Findings	Reference(s)
MK-0812	Humanized mouse model of breast cancer lung metastasis	Reduced the number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis.	[2] [3]
CCX872	Mouse model of glioblastoma	As monotherapy, increased median survival. In combination with anti-PD-1, it further increased median and overall survival by decreasing tumor-associated MDSCs.	[5]
Mouse model of nonalcoholic fatty liver disease (NAFLD)	Reduced infiltration of liver monocytes, improved liver injury, and glycemic control.	[6]	

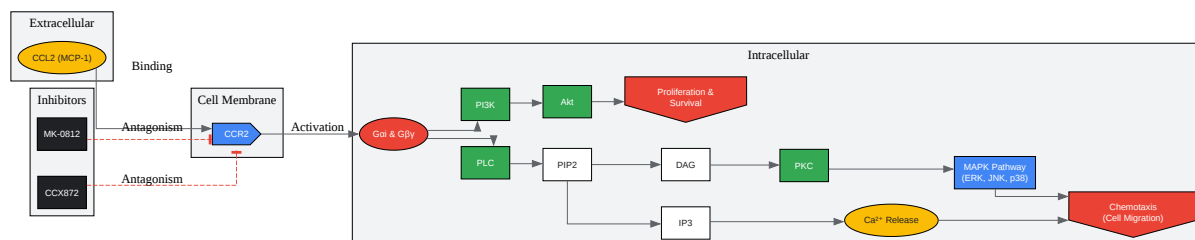
Clinical Trial Overview: CCX872 in Pancreatic Cancer (NCT02345408)

CCX872 has been evaluated in a Phase 1b clinical trial in combination with FOLFIRINOX for patients with locally advanced or metastatic pancreatic cancer.[\[7\]](#)

Parameter	Finding	Reference(s)
Dosing	150 mg once or twice daily.	[8]
Pharmacokinetics	Dose-linear pharmacokinetic profile.	[8][9]
Pharmacodynamics	A 300 mg daily dose resulted in $104 \pm 3\%$ CCR2 blockade at 2 hours and $93 \pm 7\%$ at 24 hours. 150 mg twice daily was projected to provide over 90% CCR2 inhibition at all times.	[8]
Efficacy	The combination of CCX872 with FOLFIRINOX resulted in an 18-month overall survival rate of 29%, which compares favorably to the historical 18.6% for FOLFIRINOX alone.	[7]
Safety	The combination was well-tolerated.	[7]

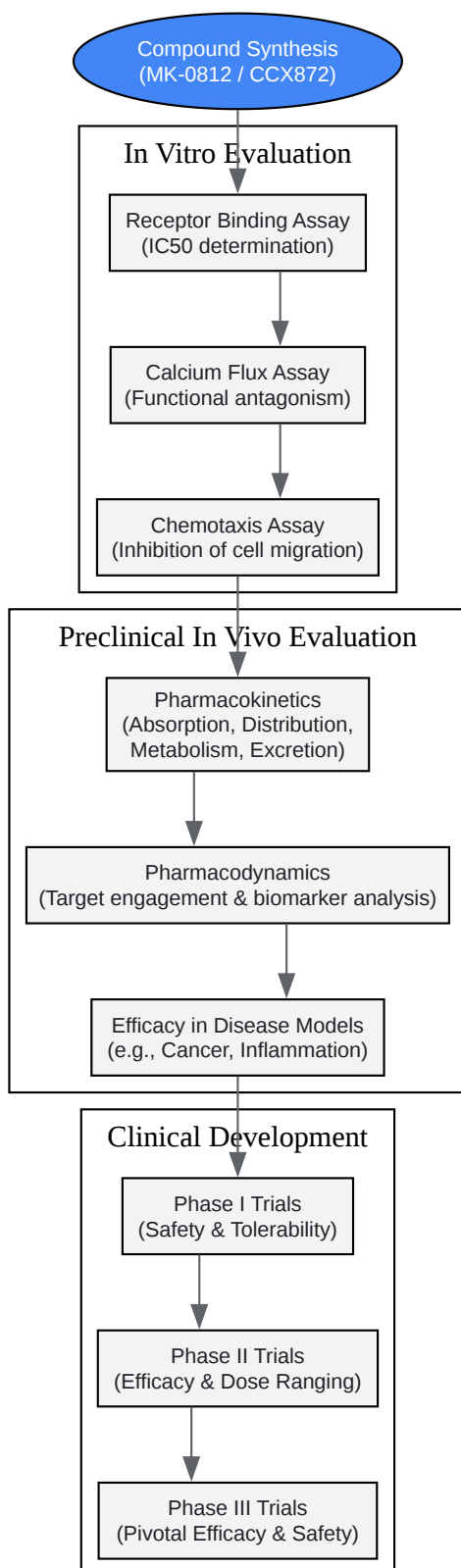
Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate the CCR2 signaling pathway and a general workflow for evaluating CCR2 antagonists.



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Caption: CCR2 Signaling Pathway and Points of Inhibition.



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